molecular formula C8H7BrN2O2 B6210830 6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1388041-64-2

6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one

Numéro de catalogue B6210830
Numéro CAS: 1388041-64-2
Poids moléculaire: 243.1
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one (6-BMO-2,3-DHBz) is a heterocyclic compound of the benzodiazepine family. It is a versatile organic compound that has a wide range of applications in organic synthesis, medicinal chemistry, and drug discovery. The compound has been studied for its potential therapeutic applications, such as for the treatment of anxiety, depression, and insomnia. In addition, 6-BMO-2,3-DHBz has been used as a reagent in organic synthesis and as a starting material for the synthesis of other benzodiazepines.

Applications De Recherche Scientifique

6-BMO-2,3-DHBz has been studied extensively for its potential therapeutic applications. It has been shown to possess anxiolytic, antidepressant, and sedative properties in pre-clinical studies. In addition, the compound has been studied for its potential use as a treatment for insomnia, epilepsy, and addiction. 6-BMO-2,3-DHBz has also been studied for its potential use as an anti-inflammatory agent.

Mécanisme D'action

The mechanism of action of 6-BMO-2,3-DHBz is thought to involve the activation of the GABA-A receptor, which is a receptor for the neurotransmitter gamma-aminobutyric acid (GABA). Activation of the GABA-A receptor leads to the inhibition of neuronal excitability, which is thought to be responsible for the anxiolytic, antidepressant, and sedative properties of 6-BMO-2,3-DHBz.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-BMO-2,3-DHBz have been studied extensively. The compound has been shown to produce anxiolytic, antidepressant, and sedative effects in pre-clinical studies. In addition, 6-BMO-2,3-DHBz has been shown to produce anti-inflammatory and analgesic effects in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 6-BMO-2,3-DHBz in laboratory experiments include its availability and low cost. The compound is commercially available and is relatively inexpensive. In addition, 6-BMO-2,3-DHBz is relatively stable and can be stored for long periods of time. The main limitation of using 6-BMO-2,3-DHBz in laboratory experiments is its potential toxicity. The compound has been shown to produce toxic effects in animal models and should be used with caution.

Orientations Futures

The potential applications of 6-BMO-2,3-DHBz are vast and there are many possible future directions for research. These include further studies on the compound’s therapeutic potential, such as for the treatment of anxiety, depression, and insomnia. In addition, further research into the compound’s anti-inflammatory and analgesic effects is warranted. Further studies on the compound’s mechanism of action and its potential toxicity are also needed. Finally, further research into the use of 6-BMO-2,3-DHBz in organic synthesis and drug discovery is needed.

Méthodes De Synthèse

The synthesis of 6-BMO-2,3-DHBz typically begins with the reaction of 4-methoxybenzaldehyde with bromine in the presence of sodium hydroxide. This reaction produces the benzodiazepine intermediate, 6-bromo-4-methoxy-1H-1,3-benzodiazol-2-one, which is then reacted with sodium hydroxide to form the final product, 6-BMO-2,3-DHBz.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one involves the bromination of 4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one followed by the methylation of the resulting intermediate.", "Starting Materials": [ "4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one", "Bromine", "Acetic acid", "Sodium acetate", "Methanol" ], "Reaction": [ "Step 1: Dissolve 4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one (1.0 g) in acetic acid (10 mL) and add bromine (1.2 mL) dropwise with stirring at room temperature.", "Step 2: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 3: Add sodium acetate (1.5 g) to the reaction mixture and stir for 30 minutes.", "Step 4: Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 6: Dissolve the yellow solid in methanol (10 mL) and add sodium hydride (0.2 g) with stirring at room temperature.", "Step 7: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 8: Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Step 9: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a white solid.", "Step 10: Recrystallize the white solid from ethanol to obtain 6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one as a white crystalline solid (yield: 70-80%)." ] }

Numéro CAS

1388041-64-2

Nom du produit

6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one

Formule moléculaire

C8H7BrN2O2

Poids moléculaire

243.1

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.